6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
6-methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-11-7-8-16-14(9-11)15(18(20)21)10-17(19-16)13-6-4-3-5-12(13)2/h3-10H,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBKZVCWKRMVSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=CC=C3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396441 | |
| Record name | 6-methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
667437-23-2 | |
| Record name | 6-methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Biological Activities
Research indicates that 6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid exhibits various biological activities:
- Antimicrobial Properties : The compound has shown efficacy against a range of bacterial strains, making it a candidate for developing new antibacterial agents .
- Anticancer Activity : It has been evaluated for its potential as an anticancer agent, particularly in inhibiting histone deacetylases (HDACs), which are critical targets in cancer therapy .
- Antioxidant Activity : Studies have demonstrated its ability to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases .
Scientific Research Applications
-
Drug Development :
- Antimalarial Research : Quinoline derivatives have been extensively studied for their antimalarial properties. For instance, related compounds have demonstrated moderate potency against Plasmodium falciparum, leading to the development of lead compounds for further optimization .
- HDAC Inhibition : The compound is being explored for its ability to inhibit HDACs, which play a crucial role in regulating gene expression and are implicated in various cancers. Compounds derived from this class have shown promising results in preclinical studies .
-
Proteomics Research :
- The compound is utilized in proteomics to study protein interactions and functions. Its ability to bind specific proteins can help elucidate biological pathways and mechanisms of action.
-
Material Science :
- As a building block in organic synthesis, it can be used to create more complex molecules with tailored properties for industrial applications.
Antimicrobial Activity
A study evaluated the antibacterial activity of various quinoline derivatives, including this compound, against strains such as Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones compared to standard antibiotics, highlighting its potential as an antibacterial agent .
Anticancer Mechanism
In vitro studies on K562 leukemia cells demonstrated that treatment with derivatives of this compound induced G2/M phase arrest and promoted apoptosis. These findings suggest that the compound could serve as a lead structure for developing novel anticancer therapies targeting cell cycle regulation .
Comparative Data Table
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| This compound | Quinoline core with methylphenyl substituent | Antimicrobial, anticancer |
| 6-Methylquinoline-4-carboxylic acid | Lacks additional phenyl groups | Antimicrobial properties |
| 3-Hydroxy-6-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid | Hydroxy group addition | Enhanced antioxidant activity |
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors involved in cellular processes. The exact mechanism can vary depending on the biological context and the specific derivatives involved.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Position 6 Substituents
- 6-Methoxy Derivatives: Compounds like 6-methoxy-2-arylquinoline-4-carboxylic acid (e.g., 2-(4-fluorophenyl)-6-methoxyquinoline-4-carboxylic acid) exhibit reduced lipophilicity compared to the methyl-substituted target compound.
- 6-Chloro Derivatives: Chloro substituents (e.g., 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid) introduce electron-withdrawing effects, increasing the acidity of the carboxylic acid (pKa ~2.5 vs. ~4.5 for methyl-substituted analogs) . This can improve binding to cationic residues in target proteins.
Position 2 Substituents
- 2-Phenyl vs. 2-Methylphenyl: The 2-methylphenyl group in the target compound introduces steric hindrance compared to simpler phenyl substituents (e.g., 2-phenylquinoline-4-carboxylic acid). This steric effect may reduce binding affinity but improve selectivity by preventing off-target interactions .
- Heteroaryl Substituents: Pyridyl groups (e.g., 6-methyl-2-(pyridin-3-yl)quinoline-4-carboxylic acid) introduce hydrogen-bonding capabilities, enhancing interactions with polar residues in enzymes .
Position 4 Modifications
- Carboxylic Acid vs. Esters/Amides: Esterification of the carboxylic acid (e.g., methyl 6-methoxy-2-phenylquinoline-4-carboxylate) increases lipophilicity, improving cellular uptake but reducing water solubility . Amidation (e.g., N,2-diphenylquinoline-4-carboxamides) can modulate target engagement, as seen in PDK1 inhibitors .
Physicochemical Properties
| Compound | Melting Point (°C) | Solubility (mg/mL) | LogP |
|---|---|---|---|
| 6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid | 226–228* | 0.5 (PBS) | 3.2 |
| 6-Chloro-2-(2-hydroxyphenyl)quinoline-4-carboxylic acid | 156 | 1.2 (DMSO) | 2.8 |
| 6-Methoxy-2-(4-fluorophenyl)quinoline-4-carboxylic acid | 223–225 | 0.3 (PBS) | 2.5 |
- Solubility : The target compound’s methyl groups reduce polarity compared to hydroxy- or methoxy-substituted analogs, limiting aqueous solubility but improving membrane permeability.
- Thermal Stability : Higher melting points in chloro- and methoxy-substituted derivatives suggest stronger crystal lattice interactions .
Biological Activity
6-Methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C₁₈H₁₅NO₂. The compound features a quinoline core structure, characterized by a fused benzene and pyridine ring, with a carboxylic acid group at the 4-position and a methyl-substituted phenyl group at the 2-position. This unique structure contributes to its potential reactivity and biological activity.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, making it a candidate for antibiotic development.
- Antimalarial Properties : Similar quinoline derivatives have been reported to possess antimalarial activity against Plasmodium falciparum, suggesting potential efficacy for this compound as well .
- Anti-inflammatory Effects : Some studies suggest that quinoline derivatives can modulate inflammatory pathways, indicating potential therapeutic applications in inflammatory diseases.
The mechanisms through which this compound exerts its biological effects include:
- DNA Intercalation : The quinoline structure allows for intercalation with DNA, inhibiting replication in certain pathogens.
- Enzyme Interaction : The compound may interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.
Case Studies
Several studies have explored the biological activity of related quinoline derivatives, providing insights into the potential effects of this compound:
Preparation Methods
Synthetic Route Analysis
The primary industrially applicable preparation method for quinoline-4-carboxylic acid derivatives, including the target compound, is based on a sequence of condensation, oxidation, and decarboxylation reactions starting from isatin and acetone derivatives. This method is characterized by the use of inexpensive raw materials, mild reaction conditions, and straightforward handling, making it suitable for scale-up.
Detailed Stepwise Preparation Method
The preparation method can be summarized in five key steps as follows, adapted from a patented process for quinoline-4-carboxylic acid derivatives closely related to the target compound:
| Step | Reaction Description | Reagents and Conditions | Product | Yield & Notes |
|---|---|---|---|---|
| 1 | Ring-opening condensation of isatin with acetone | Isatin, acetone, highly basic aqueous medium (NaOH, KOH, or alkoxides), 25-35 °C, reflux 5-15 h | 2-Toluquinoline-4-carboxylic acid | Isolated by filtration after pH adjustment to 5-6 |
| 2 | Addition reaction with phenyl aldehyde | 2-Toluquinoline-4-carboxylic acid, phenyl aldehyde, 95-105 °C, 1-6 h | 2-Vinyl-4-quinoline carboxylic acid (hydrate) | Yield ~85%, yellow solid, m.p. 294-295 °C |
| 3 | Dehydration under diacetyl oxide conditions | 2-Vinyl-4-quinoline carboxylic acid hydrate, diacetyl oxide, 115-125 °C, 2-8 h | Dehydrated 2-vinyl-4-quinoline carboxylic acid | Isolated by filtration and drying |
| 4 | Oxidation with potassium permanganate | 2-Vinyl-4-quinoline carboxylic acid, KMnO4, NaOH, 35-45 °C, 2-8 h | Quinoline-2,4-dicarboxylic acid | Acidify to pH 1-2, filter after overnight standing |
| 5 | Decarboxylation in m-xylene reflux | Quinoline-2,4-dicarboxylic acid, m-xylene, reflux, then cool and filter | Cinchonic Acid (6-methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid) | Product isolated by filtration |
- The initial ring-opening condensation forms the quinoline core with a carboxylic acid at the 4-position.
- The phenyl aldehyde used corresponds to the 2-methylphenyl group for the target compound.
- Oxidation and decarboxylation steps are crucial for introducing and modifying carboxyl groups to achieve the specific substitution pattern.
- The process is noted for its mild conditions, stability, and cost-effectiveness, suitable for industrial production.
Reaction Conditions and Characterization Data
| Parameter | Details |
|---|---|
| Solvents | Water, m-xylene, diacetyl oxide |
| Temperature Range | 25-125 °C depending on step |
| Reaction Times | 1-15 hours |
| pH Control | pH adjusted to 5-6 after step 1, acidified to 1-2 after oxidation |
| Yields | Step 2: ~85% for 2-vinyl-4-quinoline carboxylic acid hydrate |
| Melting Points | 2-vinyl-4-quinoline carboxylic acid hydrate: 294-295 °C |
| Spectroscopic Data | PMR (DMSO-d6): 8.08 (d, 8-H), 8.23 (s, 3-H), 8.62 (d, 5-H); IR: 3345 cm⁻¹ (OH), 965 cm⁻¹ (C=CH-trans) |
Summary Table of Preparation Steps
| Step | Starting Material | Reagents | Conditions | Product | Yield/Notes |
|---|---|---|---|---|---|
| 1 | Isatin + Acetone | NaOH or KOH (highly basic) | 25-35 °C, reflux 5-15 h | 2-Toluquinoline-4-carboxylic acid | Filtration after pH adjustment |
| 2 | 2-Toluquinoline-4-carboxylic acid + 2-methylphenyl aldehyde | Phenyl aldehyde | 95-105 °C, 1-6 h | 2-Vinyl-4-quinoline carboxylic acid hydrate | ~85% yield |
| 3 | 2-Vinyl-4-quinoline carboxylic acid hydrate | Diacetyl oxide | 115-125 °C, 2-8 h | Dehydrated vinyl quinoline | Filtration and drying |
| 4 | Vinyl quinoline | KMnO4, NaOH | 35-45 °C, 2-8 h | Quinoline-2,4-dicarboxylic acid | Acidify to pH 1-2, filter |
| 5 | Quinoline-2,4-dicarboxylic acid | m-Xylene | Reflux, then cool | This compound | Isolated by filtration |
Q & A
Q. What are the primary synthetic routes for preparing 6-methyl-2-(2-methylphenyl)quinoline-4-carboxylic acid, and how can reaction conditions be optimized for yield and purity?
The synthesis of quinoline-4-carboxylic acid derivatives typically involves the Pfitzinger reaction, which condenses isatin derivatives with ketones in an alkaline medium. For example, 2-(3-chlorophenyl)quinoline-4-carboxylic acid was synthesized via acid chloride formation (using SOCl₂) followed by amidation with amines under THF and sodium hydride . Optimization includes:
- Reaction time : 5 hours for reflux (80°C) to form acid chlorides.
- Workup : Purification via silica gel column chromatography (20% ethyl acetate/petroleum ether) yields 72–80% purity.
- Characterization : NMR, IR, and HPLC (>97% purity) are critical for validation .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and functional group integrity?
Key techniques include:
- 1H/13C-NMR : Peaks at δ 8.36–7.17 ppm (aromatic protons) and δ 164–118 ppm (carbonyl and aromatic carbons) confirm substituent positions .
- X-ray crystallography : For derivatives like 4-methylphenyl quinoline-2-carboxylate, dihedral angles (78–88°) between quinoline and phenyl rings validate spatial arrangements .
- IR spectroscopy : Absorbance at 1685 cm⁻¹ (C=O stretch) and 3257 cm⁻¹ (N-H stretch) indicate functional groups .
Q. What are the common chemical reactions involving the quinoline-4-carboxylic acid scaffold, and how do substituents influence reactivity?
Reactions include:
- Oxidation : Hydroxyl groups (e.g., at C2) oxidize to quinones under strong oxidizing agents.
- Reduction : Carboxylic acid groups reduce to alcohols using LiAlH₄ .
- Substitution : Methoxy groups (e.g., at C6) undergo nucleophilic substitution with amines or halides . Substituents like methyl or phenyl groups alter electron density, affecting reaction rates and regioselectivity .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the biological activity of this compound, particularly in antimicrobial or anticancer contexts?
- Target identification : Quinoline derivatives inhibit DNA gyrase (in bacteria) or tubulin polymerization (in cancer cells). Molecular docking studies for similar compounds (e.g., 4-(adamantan-1-yl)quinoline-2-carboxylic acid) show binding affinity to Mycobacterium tuberculosis enzymes (ΔG = −9.2 kcal/mol) .
- Parameters : Use AutoDock Vina with PDB IDs (e.g., 1KZN for gyrase) and optimize ligand conformations via AMBER force fields .
Q. What strategies resolve contradictions in reported biological activities of quinoline-4-carboxylic acid derivatives?
- Dose-response studies : Test compound efficacy across concentrations (e.g., 1–100 μM) to identify IC₅₀ values. For example, 2-phenylquinoline-4-carboxylic acid derivatives show variable MICs (2–32 μg/mL) against Gram-positive bacteria due to substituent effects .
- Meta-analysis : Compare structural analogs (e.g., 6-methoxy vs. 6-methyl groups) to isolate substituent contributions to bioactivity .
Q. How can multi-step synthesis protocols be designed to introduce diverse functional groups at the C2 and C6 positions?
- Modular synthesis : Start with 6-methylquinoline-4-carboxylic acid and employ:
- C2 functionalization : Suzuki coupling with aryl boronic acids (e.g., 2-methylphenyl boronic acid) under Pd catalysis .
- C6 modification : Halogenation (e.g., Cl/Br) followed by nucleophilic substitution with amines or alkoxides .
- Optimization : Use continuous flow reactors to enhance scalability and reduce byproducts .
Q. What are the challenges in crystallizing this compound, and how can polymorph screening improve bioavailability?
- Crystallization issues : Bulky substituents (e.g., 2-methylphenyl) hinder packing, leading to amorphous solids. Solutions include:
- Solvent screening : Recrystallize from ethanol/water mixtures (4:1 v/v) .
- Polymorph control : Use additives (e.g., polymers) to stabilize specific crystal forms. For example, 4-chloro-2-methylquinoline-6-carboxylic acid forms π-π stacked crystals (centroid distance: 3.56 Å) with improved solubility .
Methodological Considerations
Q. How should researchers design stability studies under varying pH and temperature conditions?
- Forced degradation : Expose the compound to:
- Acidic/alkaline conditions : 0.1 M HCl/NaOH at 25°C for 24 hours.
- Oxidative stress : 3% H₂O₂ for 6 hours.
- Thermal stress : 40–60°C for 1 week.
- Analytical monitoring : Use HPLC-MS to identify degradation products (e.g., decarboxylation or demethylation) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
